molecular formula C14H17NO4S B8333723 2-Carboxy-3-phenylsulfonylaminonorbornane

2-Carboxy-3-phenylsulfonylaminonorbornane

Cat. No.: B8333723
M. Wt: 295.36 g/mol
InChI Key: GRUQUQTZGLGYDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Carboxy-3-phenylsulfonylaminonorbornane is a useful research compound. Its molecular formula is C14H17NO4S and its molecular weight is 295.36 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H17NO4S

Molecular Weight

295.36 g/mol

IUPAC Name

3-(benzenesulfonamido)bicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C14H17NO4S/c16-14(17)12-9-6-7-10(8-9)13(12)15-20(18,19)11-4-2-1-3-5-11/h1-5,9-10,12-13,15H,6-8H2,(H,16,17)

InChI Key

GRUQUQTZGLGYDF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C(C2NS(=O)(=O)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 141.59 g (275 mmol) of sodium hypochlorite (14.7% aqueous solution) and 206 ml (275 mmol×1.5) of 2N NaOH at 25° C. is added a solution of 50.39 g (275 mmol) of 2-carboxy-3-carbamoylnorbornane (2a'), prepared in above 1, in 138 ml (275 mmol) of 2N NaOH. While the mixture is stirred for 1 hour, the temperature rises upto approximately 30° C. Upon continuous stirring for about 30 minutes on a bath of 125° C., the inner temperature rises upto 100° C. After refluxing for 15 minutes, the reaction mixture is promptly cooled to room temperature and then ice-cooled. The pH of the ice-cooled mixture is adjusted to about 3 to 4 with conc. HCl and washed with ethyl acetate. The aqueous layer is separated, washed with dichloromethane, and adjusted to pH 11 with 5N NaOH. To the resulting mixture is added 52.6 ml (275 mmol×1.5) of benzenesulfonyl chloride at 25° C. and the mixture stirred for 30 minutes with monitoring the pH of the reaction, mixture. When the pH becomes to about 6-7, 55 ml (275 mmol) of 5N NaOH and 17.5 ml (275 mM×0.5) of benzenesulfonyl chloride are added thereto. To the mixture is then added 55 ml (275 mM) of 5N NaOH and stirring is continued for another 40 minutes. Ethyl acetate is added to the reaction mixture and the aqueous layer is separated. The aqueous layer is acidified with conc. HCl and extracted with ethyl acetate. The ethyl acetate layer is dried over MgSO4 and concentrated to obtain a residue. Recrystallization from a mixture of toluene and ethyl acetate gives 66.4 g of 2-carboxy-3-phenylsulfonylaminonorbornane (Ia'). Yield=81.8%; m.p.=157°-159° C.
Quantity
17.5 mL
Type
reactant
Reaction Step One
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Quantity
55 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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141.59 g
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reactant
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206 mL
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reactant
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2-carboxy-3-carbamoylnorbornane
Quantity
50.39 g
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reactant
Reaction Step Four
[Compound]
Name
2a
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0 (± 1) mol
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reactant
Reaction Step Four
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138 mL
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Reaction Step Five
[Compound]
Name
ice
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reactant
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0 (± 1) mol
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reactant
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52.6 mL
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Quantity
55 mL
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reactant
Reaction Step Nine

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